METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE
Overview
Description
METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research .
Preparation Methods
The synthesis of METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE typically involves the following steps:
Amidation: The benzofuran derivative is then subjected to amidation reactions to introduce the carbonylamino group.
Esterification: Finally, the compound undergoes esterification to form the methyl ester.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying various biological processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways .
Comparison with Similar Compounds
METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE can be compared with other benzofuran derivatives, such as:
Amiodarone: An antiarrhythmic agent used in the treatment of cardiac dysrhythmias.
Dronedarone: A drug used to prevent atrial fibrillation and atrial flutter relapses.
Psoralen: A compound used in the treatment of skin diseases like cancer and psoriasis.
These compounds share the benzofuran core structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-9-5-3-4-6-10(9)18-12(8)13(16)14-7-11(15)17-2/h3-6H,7H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMYGKEEZVHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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